N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-12(15-16(10)2)3-6-14-13(17)11-4-7-18-8-5-11/h9,11H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWKSAKQDDEMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols or hydroxy acids.
Coupling of the Pyrazole and Oxane Rings: The final step involves coupling the pyrazole and oxane rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Scientific Research Applications
N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Carboxamide Derivatives
The evidence highlights several pyrazole-carboxamide compounds synthesized via carbodiimide-mediated coupling (EDCI/HOBt), such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p in ). Key comparisons include:
- Key Differences: The oxane ring in the target compound introduces an ether oxygen, likely enhancing solubility compared to aromatic substituents in compounds. This could reduce crystallinity, as suggested by the lower melting points of oxane derivatives in general compared to rigid aryl-pyrazole systems (e.g., 3d: mp 181–183°C vs. hypothetical oxane analog) .
Hydrogen-Bonding and Crystallographic Behavior
While direct crystallographic data for the target compound are unavailable, emphasizes the role of hydrogen-bonding patterns in molecular aggregation. Pyrazole-carboxamides in form robust hydrogen-bonded networks (e.g., N–H···O=C interactions), contributing to their high melting points and crystalline stability.
Biological Activity
N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : C12H18N4O2
- Molar Mass : 246.30 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that compounds with a pyrazole moiety often exhibit diverse biological activities, including:
- Anticancer Activity : Some pyrazole derivatives have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 . This suggests that this compound may similarly modulate autophagy pathways.
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory properties by inhibiting nitric oxide production and inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of mTORC1, increased autophagy | |
| Anti-inflammatory | Inhibition of NO and TNF-α production | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study 1: Anticancer Properties
A study investigated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds significantly reduced cell viability in cancer cell lines through mechanisms involving autophagy modulation. The compounds demonstrated submicromolar IC50 values, indicating potent activity against tumor cells .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrazole derivatives. These compounds were tested for their ability to inhibit LPS-induced production of inflammatory mediators. Results showed that certain derivatives effectively reduced levels of nitric oxide and TNF-α, suggesting a potential therapeutic application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
